molecular formula C10H11BrFN B8152032 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine

Cat. No.: B8152032
M. Wt: 244.10 g/mol
InChI Key: QZATVYZETCYYAA-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine derivatives are a class of nitrogen-containing heterocyclic compounds with a four-membered azetidine ring substituted by a bromo- and fluoro-functionalized benzyl group. A representative example is 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS: 303084-63-1), which has a molecular formula of C₁₁H₁₃BrFNO and a molecular weight of 274.14 g/mol . The methoxy group on the azetidine ring may improve metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZATVYZETCYYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is studied for its potential as a drug candidate due to its promising pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values are still under investigation but indicate potential effectiveness in treating infections.
  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in several cancer cell lines. For instance, studies have indicated effective cytotoxicity against prostate (PC-3) and colon (HCT-116) cancer cell lines, with reported IC50 values suggesting it may serve as a basis for developing new anticancer therapies .

2. Materials Science

The compound is explored for its utility in synthesizing novel polymers and materials with unique properties. Its structural characteristics allow it to participate in various polymerization reactions, leading to advanced materials suitable for applications in electronics and coatings.

3. Biological Research

In biological studies, this compound serves as a tool for investigating the interactions of azetidine derivatives with biological targets such as enzymes and receptors. This research can provide insights into the compound's mechanism of action and its potential therapeutic applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains, demonstrating significant inhibition at varying concentrations. Further research is needed to establish detailed MIC values and mechanisms involved.
  • Anticancer Research : In vitro studies have shown that the compound inhibits the proliferation of prostate and colon cancer cells. One study reported IC50 values indicating effective cytotoxicity, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the 3-bromo-5-fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 3-bromo-5-fluoro substitution (as in the target compound) creates a meta-dihalogenated phenyl group, which may enhance steric hindrance and electronic effects compared to ortho- or para-substituted analogs (e.g., 4-Br-2-F or 4-Br-3-F derivatives) .
  • Azetidine Substitution : The 3-methoxy group increases molecular weight and polarity compared to unsubstituted azetidine (e.g., 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine) or amine-substituted analogs (e.g., azetidin-3-amine) .

Physicochemical and Pharmacological Implications

  • Boiling Point and Density : Precursors like (3-bromo-5-fluorophenyl)methanamine (CAS: 1094555-68-6) exhibit a boiling point of 241°C and density of 1.571 g/cm³ , suggesting high thermal stability . Derivatives with methoxy groups (e.g., 3-OCH₃) may exhibit improved solubility in polar solvents compared to halogen-only analogs.
  • Biological Activity : Azetidine derivatives are explored as kinase inhibitors (e.g., JAK inhibitors), where substituents like methoxy or carboxylate groups (e.g., Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl) enhance binding affinity or metabolic stability .

Biological Activity

1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing various studies, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound consists of an azetidine ring substituted with a brominated and fluorinated phenyl group. The presence of these halogen atoms can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable inhibition against various bacterial strains, suggesting a potential for this compound to act as a lead in developing new antibiotics .

Microorganism Inhibition Concentration (ID50)
E. coli1 x 10^(-7) M
S. faecium9 x 10^(-8) M

The rapid hydrolysis of the compound in growth media was identified as a crucial factor influencing its biological effectiveness .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of azetidine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .

Cell Line IC50 (µM)
MDA-MB-468 (Breast Cancer)0.87
HCT-116 (Colon Cancer)0.80

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The brominated phenyl group is believed to engage in halogen bonding, while the azetidine moiety can form hydrogen bonds with biological macromolecules, modulating their activity.

Case Studies

Several studies have explored the biological activity of azetidine derivatives:

  • Antimicrobial Studies : A compound similar to this compound was tested against multiple bacterial strains, showing effective inhibition rates that suggest its potential as an antibiotic agent.
  • Anticancer Evaluations : In a comparative study, various azetidine derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines, revealing that certain substitutions significantly enhance anticancer activity.

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